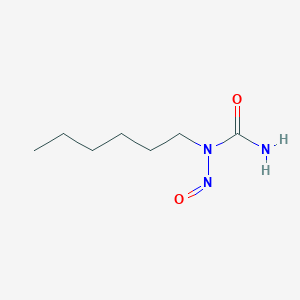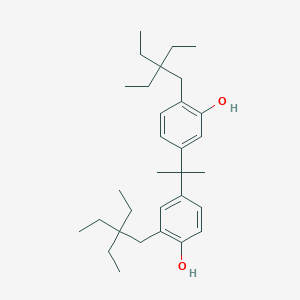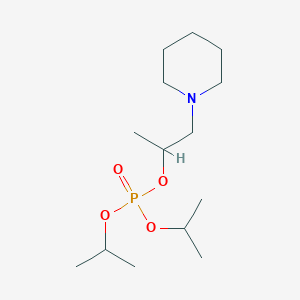![molecular formula C15H12O3 B106132 2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione CAS No. 15297-93-5](/img/structure/B106132.png)
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione is a natural product found in Plenckia populnea and Tectona grandis with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
A study by Schaffner-Sabba et al. (1984) explored derivatives of 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, including the 2,2-dimethyl derivative, for their potential in cancer treatment. They found these compounds retained good enzyme activity and showed promising results in prolonging survival in mice with Rauscher leukemia virus-induced leukemia (Schaffner-Sabba et al., 1984).
Metabolic Pathways in Mammals
Savage et al. (2008) identified a novel glucosylsulfate conjugate as a metabolite of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501, β-Lapachone) in mammals. This discovery revealed a new metabolic pathway for humans, expanding the understanding of how this compound is processed in the body (Savage et al., 2008).
Synthesis and Derivative Preparation
Research by Cotterill et al. (1998) focused on preparing various derivatives of 2,2-dimethyl-naphtho[1,2-b]pyrans. Their work contributes to the understanding of the chemical properties and potential applications of these derivatives in various fields (Cotterill et al., 1998).
Application in Endophytic Fungi
A study by Zhang et al. (2007) characterized compounds from Aspergillus niger, including derivatives of naphtho[1,2-b]pyran. These findings are significant for understanding the role of these compounds in marine ecosystems and their potential biological activities (Zhang et al., 2007).
Photochemical Properties and Cytotoxicities
Ota et al. (2015) explored the photochemical properties and cytotoxicities of 2H-Naphtho[1,2-b]pyran and its photodimers. Their research sheds light on the unique characteristics of these compounds when exposed to light, which could be relevant for applications in photochemistry and materials science (Ota et al., 2015).
Propiedades
Número CAS |
15297-93-5 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2,2-dimethylbenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H12O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-8H,1-2H3 |
Clave InChI |
RDUXRYJQWALZGE-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


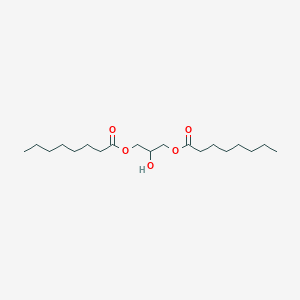
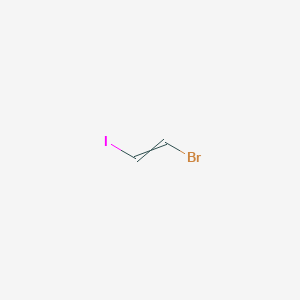
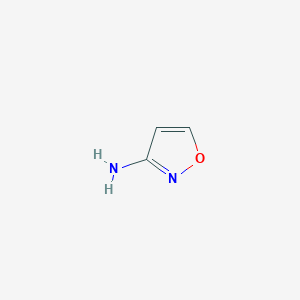
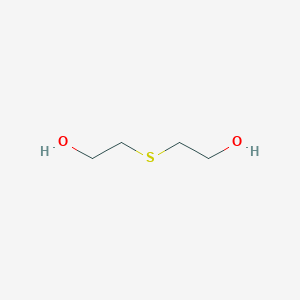
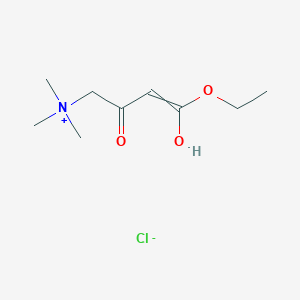
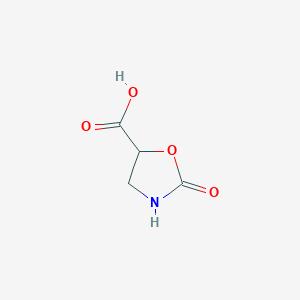
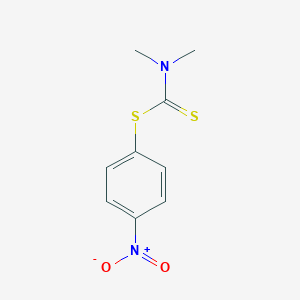
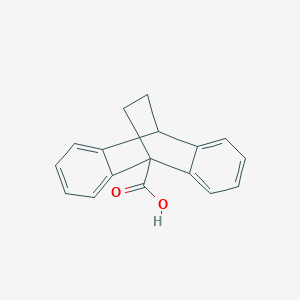
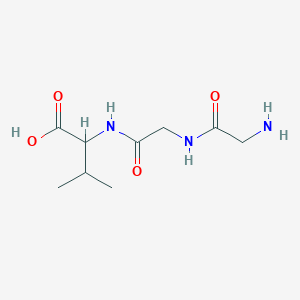
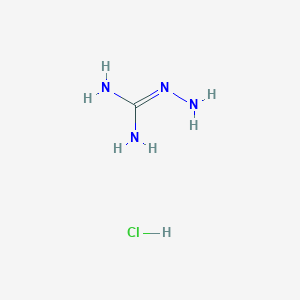
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
